molecular formula C12H18N2O B1304176 4-(2,6-Dimethylmorpholino)aniline CAS No. 218930-10-0

4-(2,6-Dimethylmorpholino)aniline

Cat. No.: B1304176
CAS No.: 218930-10-0
M. Wt: 206.28 g/mol
InChI Key: SMOGUURTGJUNNJ-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholino)aniline is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Fluorescent Thermometer

4-(2,6-Dimethylmorpholino)aniline derivatives exhibit unique properties useful in creating fluorescent thermometers. The fluorescence intensity of some derivatives strengthens with increasing temperature due to more active vibrational bands, allowing them to function as ratiometric fluorescent thermometers (Cao et al., 2014).

2. Anticancer Properties

Research on similar aniline derivatives has shown their potential as potent apoptosis inducers, particularly in cancer treatment. Some aniline compounds have exhibited significant effectiveness in inhibiting cancer cell growth, demonstrating their potential as anticancer agents (Sirisoma et al., 2009).

3. Src Kinase Inhibitor

Derivatives of this compound have been explored for their ability to inhibit Src kinase activity. These inhibitors are promising in the treatment of diseases where Src kinase is implicated, such as certain types of cancer (Boschelli et al., 2001).

4. DNA Interaction Studies

Certain aniline derivatives have been studied for their ability to interact with DNA. This interaction, potentially through an intercalative binding process, is significant for the development of new pharmaceuticals and understanding DNA-drug interactions (Garofalo et al., 2010).

5. Aminocarbonylation Reactions

In synthetic chemistry, this compound derivatives can be utilized in aminocarbonylation reactions. This process is significant in the synthesis of complex organic compounds, including pharmaceuticals (Wan et al., 2002).

6. Hydroxyl Radical Reactions

Studies have explored the reaction of this compound derivatives with hydroxyl radicals. Understanding these interactions is important in environmental chemistry, particularly in water treatment and pollution mitigation (Boonrattanakij et al., 2009).

Mechanism of Action

The mechanism of action for “4-(2,6-Dimethylmorpholino)aniline” is not specified in the search results. Anilines, in general, are used in the manufacture of precursors to polyurethane .

Safety and Hazards

The safety data sheet for anilines indicates that they are considered hazardous. They are combustible liquids and are toxic if swallowed, in contact with skin, or if inhaled. They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOGUURTGJUNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383221
Record name 4-(2,6-dimethylmorpholino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218930-10-0
Record name 4-(2,6-dimethylmorpholino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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